I-bu-rG Phosphoramidite
CAS No.: 147201-04-5
Cat. No.: VC21156273
Molecular Formula: C50H68N7O9PSi
Molecular Weight: 970.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147201-04-5 |
|---|---|
| Molecular Formula | C50H68N7O9PSi |
| Molecular Weight | 970.2 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 |
| Standard InChI Key | PGJKESPHANLWME-FTZVBZPOSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Properties
I-bu-rG Phosphoramidite, also known as iBu-rG CE-Phosphoramidite, is a complex phosphinamide monomer with the chemical formula C₅₀H₆₈N₇O₉PSi and a molecular weight of 970.18 g/mol . Its full chemical name is N-{9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)-3-[(tert-butyldimethylsilyl)oxy]oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide . This compound features several functional groups that are critical for its role in oligonucleotide synthesis.
Physical and Chemical Characteristics
I-bu-rG Phosphoramidite appears as a solid powder with specific structural elements designed for its function in nucleic acid synthesis . The compound contains several key components:
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A guanosine nucleoside core structure
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An isobutyryl (iBu) protecting group on the guanine base
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A 5' DMT (dimethoxytrityl) protecting group
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A 2'-OH tBDMS (tert-butyl dimethylsilyl) protecting group
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A 3' phosphoramidite group for coupling reactions
Table 1: Key Chemical Properties of I-bu-rG Phosphoramidite
| Property | Value |
|---|---|
| CAS Number | 147201-04-5 |
| Molecular Weight | 970.18 g/mol |
| Molecular Formula | C₅₀H₆₈N₇O₉PSi |
| InChIKey | PGJKESPHANLWME-FTZVBZPOSA-N |
| Appearance | Solid powder |
| Purity | ≥98% (typical commercial grade) |
The unique structure of I-bu-rG Phosphoramidite includes a 2'-OTBDMS protection group that is compatible with classic RNA synthesis methodologies .
Role in Oligonucleotide Synthesis
I-bu-rG Phosphoramidite serves as a critical building block in the solid-phase synthesis of RNA oligonucleotides. Its primary function is to incorporate guanosine nucleotides into growing RNA chains while maintaining appropriate protection of reactive groups.
Protection Strategy
The isobutyryl (iBu) group on the guanine base protects the 2-amino substituent, preventing unwanted side reactions during synthesis . This protection is essential because the exocyclic amino groups of nucleobases can participate in undesired reactions during the coupling and oxidation steps of oligonucleotide synthesis.
In more complex protection strategies, researchers have developed "double protection" approaches, such as the iBu·dibe group mentioned in the literature, which provides enhanced protection against side reactions associated with the guanine base . This approach has proven particularly valuable for the synthesis of G-rich oligodeoxynucleotides using the phosphotriester approach .
Coupling Mechanism
During oligonucleotide synthesis, the phosphoramidite group of I-bu-rG Phosphoramidite reacts with the 5'-hydroxyl group of the growing nucleotide chain on the solid support. This coupling reaction is typically activated by tetrazole or similar activators, forming a phosphite triester linkage that is subsequently oxidized to form a phosphate backbone.
Quality Control and Specifications
Commercial I-bu-rG Phosphoramidite products undergo stringent quality control to ensure their suitability for oligonucleotide synthesis, particularly for applications requiring high purity.
| Test | Specification |
|---|---|
| HPLC Purity | ≥99% |
| M-11 Impurity | ≤0.01% |
| ³¹P NMR Purity | ≥99% |
| Sum of non-primary peaks (140-152 ppm range) | ≤0.5% |
| No single P³ impurity | >0.3% |
These stringent purity requirements are particularly important for therapeutic applications, where even small impurities can significantly impact synthesis efficiency and product quality .
Quality Control Methods
Several analytical techniques are employed to verify the quality of I-bu-rG Phosphoramidite:
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High-Performance Liquid Chromatography (HPLC)
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³¹P Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry
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Coupling efficiency testing in actual synthesis conditions
| Parameter | Condition |
|---|---|
| Storage Temperature | -20°C |
| Environment | Dry, dark |
| Shelf Life | ≥12 months (if stored properly) |
| Stock Solution Storage | 0-4°C for 1 month |
These storage conditions are designed to minimize degradation of the phosphoramidite, which is susceptible to oxidation and hydrolysis .
Applications in Nucleic Acid Research
I-bu-rG Phosphoramidite has several important applications in modern molecular biology and nucleic acid research.
RNA Oligonucleotide Synthesis
The primary application of I-bu-rG Phosphoramidite is in the automated solid-phase synthesis of RNA oligonucleotides. These synthetic RNA molecules are essential tools in various research fields, including:
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RNA interference studies
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Antisense research
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CRISPR-based gene editing
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RNA structural studies
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Therapeutic RNA development
The availability of high-purity I-bu-rG Phosphoramidite has facilitated the synthesis of longer RNA oligonucleotides (~80mers) in reasonable yields, which was previously challenging due to issues with premature partial deprotection of the TBDMS group .
Comparison with Other Phosphoramidites
Table 4: Comparison of Different Nucleobase Protection Strategies in RNA Synthesis
| Protection Strategy | Base Protection | Advantages | Applications |
|---|---|---|---|
| Classic | Bz-A, Bz-C, iBu-G | Well-established, reliable | Standard RNA synthesis |
| UltraMILD | Pac-A, Ac-C, iPr-Pac-G | Milder deprotection conditions | Sensitive modifications |
| Fast | Ac-C, Bz-A, dmf-G | Rapid deprotection (10 min at 65°C) | High-throughput synthesis |
The choice between these protection strategies depends on the specific requirements of the synthesis project, including the presence of sensitive modifications and the desired deprotection conditions .
Deprotection Strategies
The removal of protecting groups is a critical step in oligonucleotide synthesis, and different approaches can be used depending on the specific requirements.
Base Deprotection
Recent improvements include the use of:
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AMA (aqueous ammonium hydroxide/methylamine 1:1)
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Ethanolic AMA
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DMSO/ethanolic methylamine (1:1)
These alternative deprotection methods allow for faster deprotection times and can help prevent side reactions that might occur during extended exposure to basic conditions .
2'-OTBDMS Deprotection
After base deprotection, the 2'-OTBDMS protecting group must be removed to yield the final RNA oligonucleotide. This is typically accomplished using fluoride-based reagents, such as:
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Triethylamine trihydrofluoride (TEA·3HF)
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Tetrabutylammonium fluoride (TBAF)
The selection of deprotection conditions is critical to avoid unwanted side reactions and ensure the integrity of the synthesized RNA oligonucleotide.
Synthesis Challenges and Solutions
The synthesis of RNA oligonucleotides using I-bu-rG Phosphoramidite and other RNA phosphoramidites presents several challenges that researchers have addressed through innovative approaches.
Side Reactions
One of the challenges in RNA synthesis is the potential for side reactions during the deprotection step. For example, premature partial deprotection of the TBDMS group during the step to remove nucleobase protection can lead to:
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Cleavage of the oligonucleotide
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Rearrangement from 3'-phosphate to 2'-phosphate
Researchers have addressed these issues by using anhydrous ethanolic ammonia or ethanolic ammonium hydroxide to suppress desilylation . Additionally, the use of double protection strategies, such as the iBu·dibe group for guanine, has proven effective in avoiding side reactions associated with the guanine base .
Coupling Efficiency
Maintaining high coupling efficiency is essential for the successful synthesis of longer RNA oligonucleotides. I-bu-rG Phosphoramidite products undergo testing for synthesis coupling efficiency to ensure optimal performance in automated synthesizers .
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